
2'-MANT-3'd-ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-MANT-3’d-ATP involves the modification of the ribose moiety of adenosine triphosphate (ATP). . The reaction conditions often require the use of specific catalysts and solvents to ensure the correct attachment of the MANT group and the deoxygenation of the ribose moiety.
Industrial Production Methods
Industrial production of 2’-MANT-3’d-ATP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and fluorescence properties .
Análisis De Reacciones Químicas
Types of Reactions
2’-MANT-3’d-ATP undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its corresponding diphosphate and monophosphate forms.
Substitution: The MANT group can be substituted with other fluorescent groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of 2’-MANT-3’d-ATP include:
Water: For hydrolysis reactions.
Fluorescent dyes: For substitution reactions.
Catalysts: Such as enzymes or chemical catalysts to facilitate the reactions
Major Products
The major products formed from these reactions include:
2’-MANT-3’d-ADP: Formed through hydrolysis.
2’-MANT-3’d-AMP: Formed through further hydrolysis.
Substituted analogs: Formed through substitution reactions
Aplicaciones Científicas De Investigación
2’-MANT-3’d-ATP is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in the study of cellular processes involving ATP, such as signal transduction and energy metabolism.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors or activators of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic assays and biosensors .
Mecanismo De Acción
The mechanism of action of 2’-MANT-3’d-ATP involves its binding to nucleotide-binding proteins. The MANT group provides intrinsic fluorescence, allowing researchers to monitor the binding and hydrolysis of the nucleotide in real-time. The compound interacts with specific molecular targets, such as kinases and ATPases, and participates in various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
MANT-ATP: Another fluorescent nucleotide analog with similar properties but with the MANT group attached at different positions.
TNP-ATP: A fluorescent ATP analog with a trinitrophenyl group.
ANT-ATP: A fluorescent ATP analog with an anthraniloyl group
Uniqueness
2’-MANT-3’d-ATP is unique due to its specific modification at the 2’-O position and the absence of the 3’-hydroxyl group. This structural difference provides distinct fluorescence properties and binding characteristics, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C18H23N6O13P3 |
|---|---|
Peso molecular |
624.3 g/mol |
Nombre IUPAC |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1 |
Clave InChI |
IBXIDIRIQGAGGK-MNRXQERYSA-N |
SMILES isomérico |
CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
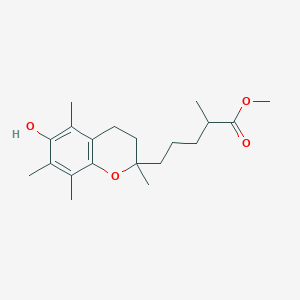

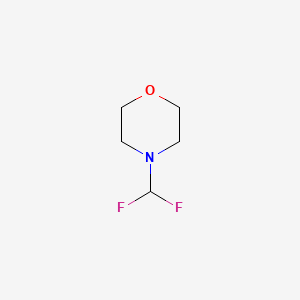

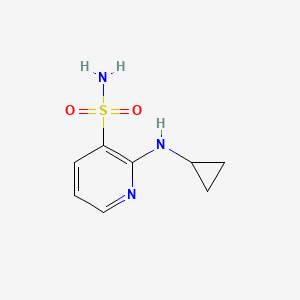
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)

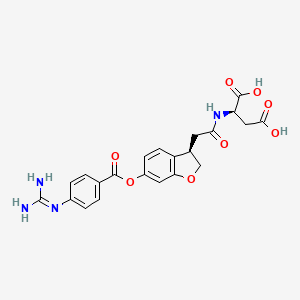
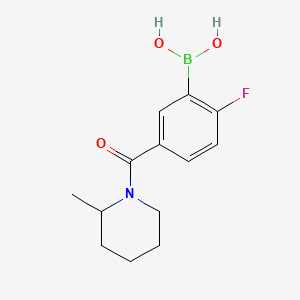
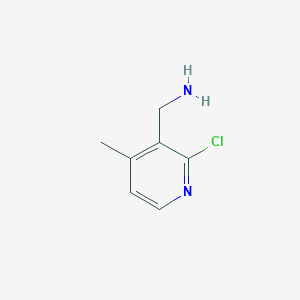
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
